

Nurr1 agonist 9 chemical structure and properties

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Compound of Interest

Compound Name: Nurr1 agonist 9

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Nurr1 Agonist 9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nurr1 (Nuclear receptor related 1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. As a ligand-activated transcription factor, Nurr1 represents a promising therapeutic target. This technical guide provides an in-depth overview of **Nurr1 agonist 9** (also known as Compound 36), a potent and specific modulator of Nurr1 activity. This document details its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its characterization.

Chemical Structure and Properties

Nurr1 agonist 9 is a small molecule designed to activate the Nurr1 receptor. Its chemical structure is presented below.

Chemical Structure:

- IUPAC Name: 4-((8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)amino)-N-(4-(dimethylamino)phenyl)benzamide
- Molecular Formula: C₂₅H₂₂ClN₅O
- Molecular Weight: 443.93 g/mol
- CAS Number: 2418496-99-1

(Structure available from supplier catalogs)

Physicochemical and Pharmacological Properties

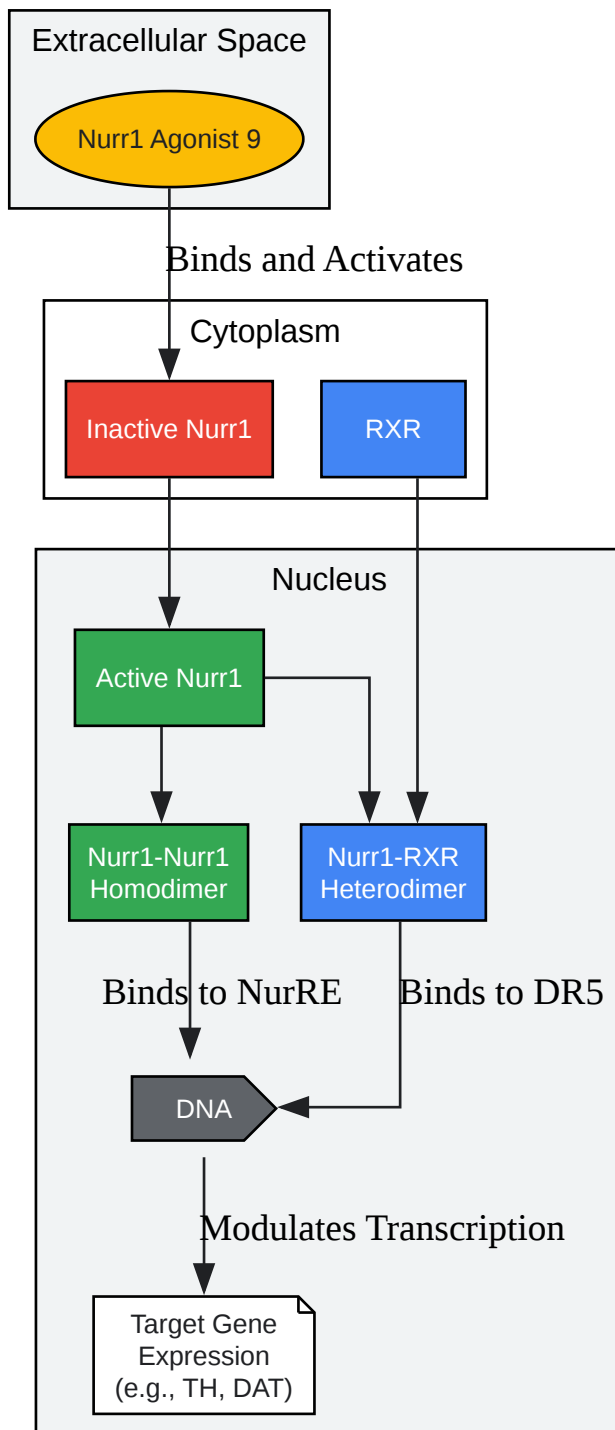
The key properties of **Nurr1 agonist 9** are summarized in the table below, providing a clear comparison of its activity and binding affinity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Description
EC50	0.090 µM	The half maximal effective concentration for Nurr1 activation.
Kd	0.17 µM	The equilibrium dissociation constant, indicating binding affinity to Nurr1.
Homodimer Activation (NurRE)	EC50 = 0.094 µM	The effective concentration for activating the Nurr1 homodimer.
Heterodimer Activation (DR5)	EC50 = 0.165 µM	The effective concentration for activating the Nurr1-RXR heterodimer.
Permeability	Brain Endothelial Cell Barrier Permeable	Indicates the potential for central nervous system activity.

Signaling Pathway

Nurr1 functions as a transcription factor, regulating the expression of genes crucial for dopaminergic neuron function. Upon activation by an agonist like **Nurr1 agonist 9**, Nurr1 can form homodimers or heterodimers with the retinoid X receptor (RXR). These complexes then bind to specific DNA response elements, NurRE and DR5 respectively, in the promoter regions of target genes, thereby modulating their transcription. A simplified diagram of this signaling pathway is presented below.

Nurr1 Signaling Pathway

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Caption: **Nurr1 agonist 9** activates Nurr1, leading to dimerization and gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Nurr1 agonists.

Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate Nurr1-mediated gene transcription.

Experimental Workflow:

Caption: Workflow for assessing Nurr1 transcriptional activity.

Methodology:

- Cell Culture and Transfection:
 - HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Cells are seeded in 96-well plates.
 - Co-transfection is performed using a suitable transfection reagent with a Nurr1 expression plasmid, a luciferase reporter plasmid containing Nurr1 response elements (NBRE, NurRE, or DR5), and a Renilla luciferase plasmid for normalization.[\[5\]](#)[\[6\]](#)
- Compound Treatment:
 - After 24 hours, the medium is replaced with fresh medium containing various concentrations of **Nurr1 agonist 9** or vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After 18-24 hours of treatment, cells are lysed using a passive lysis buffer.
 - Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Data Analysis:
 - The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
 - The fold activation is calculated relative to the vehicle-treated control.
 - The EC50 value is determined by fitting the dose-response curve using non-linear regression.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamics (ΔH , ΔS) of a ligand binding to a protein.

Methodology:

- Sample Preparation:
 - Recombinant Nurr1 ligand-binding domain (LBD) is purified and dialyzed against the ITC buffer (e.g., PBS, pH 7.4).
 - **Nurr1 agonist 9** is dissolved in the same buffer. The final concentration of DMSO should be kept low and consistent between the protein and ligand solutions.
- ITC Experiment:
 - The Nurr1 LBD solution is loaded into the sample cell of the calorimeter.
 - The **Nurr1 agonist 9** solution is loaded into the injection syringe.
 - A series of small injections of the ligand are made into the protein solution at a constant temperature.[\[10\]](#)
 - The heat change associated with each injection is measured.
- Data Analysis:
 - The raw ITC data (heat per injection) is integrated to generate a binding isotherm.

- The isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if Nurr1 binds to the promoter regions of specific target genes in a cellular context in response to agonist treatment.

Methodology:

- Cross-linking and Chromatin Preparation:
 - Cells (e.g., a dopaminergic neuronal cell line) are treated with **Nurr1 agonist 9** or vehicle.
 - Protein-DNA complexes are cross-linked using formaldehyde.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.[\[17\]](#)[\[18\]](#)
- Immunoprecipitation:
 - The sheared chromatin is incubated with an antibody specific for Nurr1 or a control IgG overnight.
 - Protein A/G beads are used to pull down the antibody-chromatin complexes.
- Elution and Reverse Cross-linking:
 - The complexes are eluted from the beads.
 - The cross-links are reversed by heating in the presence of a high salt concentration.
 - Proteins are degraded using proteinase K.
- DNA Purification and Analysis:
 - The DNA is purified.

- Quantitative PCR (qPCR) is performed using primers specific for the promoter regions of known Nurr1 target genes (e.g., Tyrosine Hydroxylase - TH).
- The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin.

Conclusion

Nurr1 agonist 9 is a valuable research tool for studying the function of the Nurr1 receptor and its role in health and disease. Its potent agonistic activity and ability to penetrate the blood-brain barrier make it a promising candidate for further investigation in the context of neurodegenerative disorders. The detailed protocols provided in this guide offer a robust framework for the characterization of this and other Nurr1 modulators, facilitating advancements in the development of novel therapeutics targeting this critical nuclear receptor.

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